1-(Chloromethyl)-1-(3-methylbutyl)cyclobutane
Description
1-(Chloromethyl)-1-(3-methylbutyl)cyclobutane is a halogenated cyclobutane derivative characterized by a cyclobutane ring substituted with a chloromethyl group and a branched 3-methylbutyl chain.
Properties
Molecular Formula |
C10H19Cl |
|---|---|
Molecular Weight |
174.71 g/mol |
IUPAC Name |
1-(chloromethyl)-1-(3-methylbutyl)cyclobutane |
InChI |
InChI=1S/C10H19Cl/c1-9(2)4-7-10(8-11)5-3-6-10/h9H,3-8H2,1-2H3 |
InChI Key |
JUSLQFHWDJXGCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1(CCC1)CCl |
Origin of Product |
United States |
Preparation Methods
Cyclobutane Ring Construction via Photochemical and Thermal [2+2] Cycloaddition
Method Overview:
The foundational step in synthesizing cyclobutane derivatives such as 1-(Chloromethyl)-1-(3-methylbutyl)cyclobutane is the formation of the cyclobutane ring through [2+2] photocycloaddition or thermal cycloaddition reactions.
- Photochemical [2+2] cycloaddition of alkenes with conjugated carbonyl compounds has been extensively studied, with high regio- and stereoselectivity achieved under controlled conditions.
- For example, intramolecular [2+2] photocycloaddition of styrene derivatives with suitable substituents yields cyclobutane rings with high stereocontrol, which can be further functionalized (see).
Data Table 1: Typical Conditions for [2+2] Photocycloaddition
| Reaction Type | Substrate | Light Source | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Photochemical | Styrene derivatives | UV light (300-350 nm) | Acetone or benzene | 70-85 | Stereoselective, requires inert atmosphere |
Synthesis of Cyclobutane Carboxylic Acid Derivatives via Grignard Reactions
Method Overview:
A common route involves the preparation of cyclobutane carboxylic acids, which serve as precursors for further functionalization. This is achieved through Grignard reactions involving cyclobutane-1,3-dicarboxylic acid derivatives.
- Adapted from literature, the synthesis of cis- and trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acid involves the reaction of 3-oxocyclobutane carboxylic acid with methylmagnesium chloride, yielding the desired cyclobutane derivatives with moderate yields (~39.4%).
Data Table 2: Grignard Reaction Conditions for Cyclobutane Carboxylic Acid
| Reagents | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|
| 3-oxocyclobutane carboxylic acid + methylmagnesium chloride | -32°C to room temp | Tetrahydrofuran | 39.4 | Controlled temperature critical |
Multi-step Synthesis Pathway from Precursors
Proposed Route:
Based on patent literature, a multi-step synthesis involving:
- Formation of a cyclobutane core via [2+2] photocycloaddition.
- Functionalization of the ring with chloromethyl groups through halogenation.
- Alkylation with 3-methylbutyl groups via nucleophilic substitution or radical addition.
- The process emphasizes the importance of regioselectivity and stereochemistry, with reaction conditions optimized to favor desired isomers.
- Challenges include controlling side reactions and achieving high yields in each step.
Data Table 4: Multi-step Synthesis Summary
| Step | Reaction Type | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Photocycloaddition | Alkene + UV | Inert atmosphere | 70-85 | Stereoselective |
| 2 | Chloromethylation | Chloromethyl methyl ether | Acidic conditions | 60-75 | Regioselectivity critical |
| 3 | Alkylation | 3-methylbutyl halide | Base, heat | 55-70 | Radical or nucleophilic pathways |
Modern Catalytic Approaches and Green Chemistry Considerations
Recent research advocates for catalytic and environmentally friendly routes:
- Catalytic cycloaddition reactions using metal complexes (e.g., copper, palladium) to improve selectivity and reduce waste.
- One-pot multistep processes integrating ring formation and functionalization steps to enhance step economy.
- Development of single-step catalytic processes could significantly reduce reaction steps, improve yields, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-1-(3-methylbutyl)cyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing the chlorine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium hydroxide, or lithium aluminum hydride.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of amines, ethers, or thioethers.
Oxidation: Formation of alcohols, aldehydes, or ketones.
Reduction: Formation of alkanes or cyclobutanes without the chlorine atom.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-(3-methylbutyl)cyclobutane depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the chloromethyl group, which can act as a leaving group in substitution reactions. The 3-methylbutyl group can provide steric hindrance, affecting the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Data Tables
Table 1. Physical and Chemical Properties
| Compound | Boiling Point (°C) | Density (g/cm³) | Reactivity (SN2) | Key Applications |
|---|---|---|---|---|
| This compound* | ~180 (estimated) | ~1.05 (estimated) | Moderate | Synthetic intermediate |
| 1-Bromo-3-chlorocyclobutane | 160–165 | 1.45 | High | Bicyclic compound synthesis |
| 1-Chloro-3-methylbutane | 100 | 0.88 | High | Alkylation reactions |
| 1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic Acid | Decomposes >200 | 1.22 | Low | Pharmaceutical research |
Table 2. Spectroscopic Comparison
| Compound | ¹H NMR Key Shifts (ppm) | ¹³C NMR Key Shifts (ppm) |
|---|---|---|
| This compound* | δ 4.1–4.3 (CH2Cl), δ 1.5–2.1 (branched CH3) | δ 45–50 (CH2Cl), δ 25–30 (CH3) |
| 1-(Chloromethyl)-3,5-dimethylbenzene | δ 4.15 (CH2Cl), δ 2.04 (CH3) | δ 138.3 (Cq), δ 21.65 (CH3) |
Biological Activity
1-(Chloromethyl)-1-(3-methylbutyl)cyclobutane is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H17Cl
- Molecular Weight : 174.7 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have investigated the compound's effectiveness against various bacterial strains. The chloromethyl group is believed to enhance the compound's interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate | |
| Candida albicans | Effective |
Anticancer Properties
This compound has also been studied for its potential anticancer effects. Preliminary findings suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways.
The compound appears to interact with cellular targets such as enzymes involved in cell proliferation and survival. This interaction may lead to the modulation of key signaling pathways, including those related to apoptosis and cell cycle regulation.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Antimicrobial Activity :
- Researchers evaluated the compound against a panel of bacterial and fungal pathogens.
- Results indicated significant antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans.
- The study concluded that the compound could be a promising candidate for developing new antimicrobial agents .
-
Anticancer Research :
- A study focused on the effects of the compound on human breast cancer cell lines.
- The results demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
- Mechanistic studies revealed that the compound induced apoptosis through caspase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
